N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17905215
InChI: InChI=1S/C12H12N2O2S/c1-17-12-10(5-2-6-13-12)11(15)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide

CAS No.:

Cat. No.: VC17905215

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide -

Specification

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-methylsulfanylpyridine-3-carboxamide
Standard InChI InChI=1S/C12H12N2O2S/c1-17-12-10(5-2-6-13-12)11(15)14-8-9-4-3-7-16-9/h2-7H,8H2,1H3,(H,14,15)
Standard InChI Key JMFHTZSBDYCESN-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC=N1)C(=O)NCC2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

N-(Furan-2-ylmethyl)-2-(methylthio)nicotinamide is characterized by a nicotinamide backbone substituted with a methylthio group at the 2-position and a furan-2-ylmethyl-piperidinyl moiety at the 3-carboxamide position. Key properties include:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂S
Molecular Weight345.46 g/mol
IUPAC NameN-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Key Functional GroupsNicotinamide, methylthio, furan, piperidine

The compound’s structure combines a lipophilic methylthio group with a polar nicotinamide core, potentially enhancing membrane permeability while retaining hydrogen-bonding capacity. The furan ring and piperidine moiety may contribute to interactions with biological targets such as neurotransmitter receptors or inflammatory mediators .

Synthetic Strategies and Methodological Insights

The synthesis of N-(furan-2-ylmethyl)-2-(methylthio)nicotinamide can be inferred from analogous nicotinamide derivatives described in the literature. A plausible route involves the following steps:

Synthesis of the Nicotinamide Core

  • Thiolation of Nicotinic Acid: 2-Chloronicotinic acid is treated with sodium hydrosulfide (NaSH) to yield 2-mercaptonicotinic acid.

  • Methylthio Introduction: Alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) produces 2-(methylthio)nicotinic acid.

  • Amidation: Coupling with 4-fluoroaniline using a reagent such as EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) forms the 2-(methylthio)nicotinamide intermediate .

Functionalization with the Furan-Piperidine Moiety

  • Piperidine Substitution: Reductive amination of 4-piperidinemethylamine with furan-2-carbaldehyde generates the N-(furan-2-ylmethyl)piperidin-4-ylmethyl side chain.

  • Final Coupling: The side chain is attached to the nicotinamide core via carbodiimide-mediated amidation (e.g., using EDCI/HOBt).

Critical Reaction Conditions:

  • Alkylation of thiol intermediates requires anhydrous DMF and resin-bound tertiary amines to minimize oxidation .

  • Boronate ester protection may be employed to stabilize reactive intermediates during functionalization.

Comparative Analysis with Structural Analogs

A comparison with related compounds highlights key structure-activity relationships (SAR):

CompoundSubstitution PatternBiological Activity
SX-517 Boronic acid at R₁CXCR1/2 antagonist (IC₅₀ = 38 nM)
Target CompoundMethylthio at R₁, furan at R₂Hypothesized anti-inflammatory
FluanisoneFluorophenyl at R₁Sedative (historical use)

The replacement of boronic acid (in SX-517) with methylthio reduces polarity, potentially enhancing blood-brain barrier penetration. Conversely, the furan-piperidine group may introduce steric hindrance, affecting target binding kinetics .

Challenges and Future Directions

  • Synthetic Optimization: Current routes yield moderate purity (95%); chromatographic refinement or alternative protecting groups (e.g., tert-butoxycarbonyl) could improve yields.

  • Target Validation: High-throughput screening against kinase panels or GPCR arrays is needed to identify primary targets.

  • Toxicological Profiling: Preliminary in vivo studies in murine models should assess acute toxicity and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator